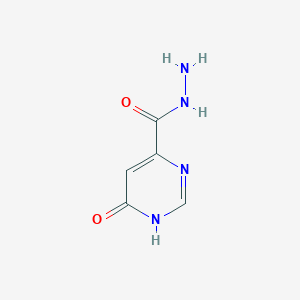

6-Hydroxypyrimidine-4-carbohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

98021-41-1 |

|---|---|

Molecular Formula |

C5H6N4O2 |

Molecular Weight |

154.13 g/mol |

IUPAC Name |

6-oxo-1H-pyrimidine-4-carbohydrazide |

InChI |

InChI=1S/C5H6N4O2/c6-9-5(11)3-1-4(10)8-2-7-3/h1-2H,6H2,(H,9,11)(H,7,8,10) |

InChI Key |

YMDSHHMADRPYIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CNC1=O)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 6 Hydroxypyrimidine 4 Carbohydrazide and Its Derivatives

Established Synthetic Routes for the 6-Hydroxypyrimidine-4-carbohydrazide Core

Traditional approaches to synthesizing the this compound scaffold typically involve sequential, multi-step procedures. These methods build upon pre-existing pyrimidine (B1678525) rings, modifying functional groups to achieve the desired final structure. rsc.orgrsc.org

The synthesis often commences with a suitably substituted pyrimidine precursor. A common strategy involves the construction of the 4-hydroxypyrimidine (B43898) ring system first, followed by the introduction and elaboration of the carbohydrazide (B1668358) functional group at the 4-position.

A representative multi-step pathway could start from a β-ketoester and an amidine, a classic method for forming the pyrimidine ring. google.com For instance, the cyclocondensation of ethyl 2-formyl-3-oxobutanoate with formamidine (B1211174) would yield ethyl 6-methyl-4-hydroxypyrimidine-5-carboxylate. While not the exact target, this illustrates the principle of building the core. A more direct precursor might be a 4-chloropyrimidine (B154816) derivative, which can be converted to the 4-hydrazinylpyrimidine (B2547379) through nucleophilic substitution with hydrazine (B178648) hydrate. mdpi.com Subsequent steps would then focus on building the carbohydrazide moiety.

The general sequence often involves:

Ring Formation: Synthesis of a 4-hydroxypyrimidine ring with a suitable functional group (e.g., an ester, nitrile, or halogen) at the 4-position.

Functional Group Interconversion: Conversion of the existing functional group into a carboxylic acid or its ester derivative. For example, hydrolysis of a nitrile or an ester.

Hydrazide Formation: Reaction of the resulting ester or an activated carboxylic acid derivative with hydrazine.

The final and crucial step in synthesizing the title compound is the formation of the carbohydrazide group (-CONHNH₂). This is a well-established transformation in organic synthesis. organic-chemistry.org The most common method involves the reaction of a carboxylic acid ester with hydrazine hydrate, typically in a refluxing alcoholic solvent like ethanol (B145695). ajgreenchem.comajgreenchem.com

The reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol group and the formation of the stable hydrazide. nih.gov

Table 1: Representative Conditions for Hydrazide Formation

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Pyrimidine-4-carboxylate Ester | Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol | Reflux | Pyrimidine-4-carbohydrazide (B1297796) |

| Pyrimidine-4-acyl Chloride | Hydrazine Hydrate (N₂H₄·H₂O) | Dichloromethane | 0°C to Room Temp | Pyrimidine-4-carbohydrazide |

Further functionalization can occur at the terminal nitrogen of the hydrazide group. For example, condensation with various aldehydes or ketones can produce a wide array of hydrazone derivatives, which are themselves an important class of biologically active compounds. nih.gov

Advanced Synthetic Strategies for Analogues and Related Pyrimidine-Carbohydrazides

To overcome the limitations of multi-step syntheses, modern organic chemistry has focused on developing more efficient and sustainable methods. These include one-pot reactions, multicomponent reactions (MCRs), and the use of advanced catalytic systems. researchgate.net

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a complex product in one step, minimizing the need for isolating intermediates. researchgate.netrsc.org These approaches are increasingly used for the synthesis of diverse heterocyclic scaffolds, including pyrimidines. mdpi.comnih.gov

A common MCR for pyrimidine synthesis is the Biginelli reaction, though many other variations exist. mdpi.com For instance, a three-component reaction between an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and an amidine (like urea (B33335) or thiourea) can rapidly generate a highly functionalized pyrimidine ring. ias.ac.ingrowingscience.com Such a strategy could be adapted to produce pyrimidine-5-carbonitrile derivatives, which could then be converted to the desired carbohydrazide. ias.ac.in

A five-component cascade reaction has been reported for the synthesis of related pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives, highlighting the power of MCRs to build complex molecules efficiently. rsc.orgnih.gov This domino protocol involves a sequence of reactions including Knoevenagel condensation, Michael addition, and cyclization in environmentally benign solvents like water and ethanol. rsc.org

Table 2: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Type | Components | Catalyst/Conditions | Resulting Scaffold |

|---|---|---|---|

| Three-component | Aldehyde, Malononitrile, Benzamidine HCl | Magnetic nano Fe₃O₄ / Solvent-free | Pyrimidine-5-carbonitrile growingscience.com |

| Three-component | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-disubstituted pyrimidines organic-chemistry.org |

| Five-component | Cyanoacetohydrazide, Acetophenone, Nitroethylene derivative, Diamines | Water/Ethanol | Pyrido[1,2-a]pyrimidine-carbohydrazide rsc.org |

Catalysis plays a pivotal role in modern pyrimidine synthesis, offering advantages such as improved yields, milder reaction conditions, and enhanced selectivity. mdpi.com A wide range of catalysts, from simple acids and bases to complex metal catalysts, have been employed.

Metal Catalysis: Copper catalysts have been used for the cyclization of ketones with nitriles and in [4+2] annulation reactions to form pyrimidine rings. organic-chemistry.org Iridium-catalyzed multicomponent synthesis from amidines and alcohols provides a sustainable route to highly substituted pyrimidines, proceeding through condensation and dehydrogenation steps. nih.gov

Acid Catalysis: p-Toluene sulphonic acid (PTSA) has been shown to be an effective catalyst for the one-pot synthesis of benzopyrano-pyrimidine derivatives. mdpi.com

Nanocatalysts: Magnetic nanocatalysts, such as Fe₃O₄-based systems, have been utilized for the synthesis of pyrido[2,3-d]pyrimidines. These catalysts offer advantages like high efficiency, reusability, and ease of separation from the reaction mixture. growingscience.comrsc.org

The choice of catalyst can significantly influence the reaction pathway and the structure of the final product, allowing for the targeted synthesis of specific pyrimidine analogues.

Understanding the reaction mechanism is crucial for optimizing existing synthetic methods and designing new ones. The synthesis of pyrimidines often involves a cascade of well-understood reaction steps.

In many multicomponent reactions, the process begins with a Knoevenagel condensation between an aldehyde and an active methylene compound, followed by a Michael addition. rsc.orgmdpi.com For example, in the PTSA-catalyzed synthesis of benzopyrano-pyrimidines, the mechanism is initiated by the protonation of the aldehyde's carbonyl group by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the active methylene compound. mdpi.com

For catalyst-driven processes, the mechanism is often centered on the catalytic cycle. In the iridium-catalyzed synthesis from alcohols, the reaction proceeds via dehydrogenation of the alcohols, followed by C-C and C-N bond formations. nih.gov Similarly, copper-catalyzed reactions may proceed through intermediates formed via tandem Blaise/Pinner-type reactions or [4+2] cycloadditions. mdpi.comorganic-chemistry.org These mechanistic pathways involve a series of bond-forming and bond-breaking events orchestrated by the catalyst to construct the final heterocyclic ring system. mdpi.com

Derivatization and Structural Modification Strategies for this compound

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of a wide array of derivatives. Structural modifications are typically centered on the reactive carbohydrazide moiety, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

Synthesis of N'-Arylidene-6-hydroxypyrimidine-4-carbohydrazides

A primary strategy for the derivatization of this compound involves the synthesis of N'-arylidene derivatives. This is achieved through a condensation reaction between the terminal nitrogen atom of the hydrazide group and a variety of aromatic aldehydes.

The synthesis process typically begins with the formation of the core hydrazide. For instance, 6-Hydroxy-2-methylpyrimidine-4-carbohydrazide can be prepared from Ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate by reacting it with hydrazine hydrate. derpharmachemica.com Subsequently, this pyrimidine hydrazide is coupled with different aromatic aldehydes to yield the target N'-Arylidene-6-hydroxy-2-methylpyrimidine-4-carbohydrazides. derpharmachemica.com The reaction is generally carried out by refluxing the hydrazide and the selected aldehyde in a suitable solvent, often with an acid catalyst. semanticscholar.org This straightforward reaction allows for the introduction of a wide range of substituted aryl groups, leading to a library of derivatives.

The general reaction scheme is as follows: this compound + Substituted Aromatic Aldehyde → N'-Arylidene-6-hydroxypyrimidine-4-carbohydrazide + Water

The table below details various substituents on the aromatic aldehyde that have been used to synthesize a series of these derivatives.

| Derivative Name | Substituent on Aldehyde (R) | Reference |

|---|---|---|

| N'-(4-chlorobenzylidene)-6-hydroxy-2-methylpyrimidine-4-carbohydrazide | 4-Chloro | derpharmachemica.com |

| N'-(4-fluorobenzylidene)-6-hydroxy-2-methylpyrimidine-4-carbohydrazide | 4-Fluoro | derpharmachemica.com |

| N'-(4-methylbenzylidene)-6-hydroxy-2-methylpyrimidine-4-carbohydrazide | 4-Methyl | nih.gov |

| N'-(4-methoxybenzylidene)-6-hydroxy-2-methylpyrimidine-4-carbohydrazide | 4-Methoxy | derpharmachemica.com |

Formation of Schiff Bases from Pyrimidine-Hydrazide Scaffolds

The synthesis of N'-arylidene derivatives is a specific example of a broader class of reactions involving the formation of Schiff bases. Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. nih.gov In the context of pyrimidine-hydrazide scaffolds, Schiff bases are formed through the condensation of the primary amino group (-NH2) of the hydrazide moiety with a carbonyl compound, typically an aldehyde or a ketone. nih.govresearchgate.net

This reaction is a nucleophilic addition-elimination process. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic azomethine or imine group (>C=N-). nih.govmdpi.com The reaction can be catalyzed by small amounts of acid. mdpi.com The versatility of this reaction allows for the linkage of the pyrimidine-hydrazide core to a vast number of other chemical structures, provided they contain a carbonyl group. science.govresearchgate.net Greener synthesis methods, utilizing techniques like microwave irradiation or sonication, have also been explored to achieve high yields in shorter reaction times, often under aqueous conditions. researchgate.net

The general reaction for Schiff base formation is: R-C(=O)R' + H2N-NH-CO-Pyrimidine → R-C(=N-NH-CO-Pyrimidine)R' + H2O (where R/R' can be H, alkyl, or aryl groups)

This foundational reaction is a cornerstone in the derivatization of carbohydrazides, including those built upon a pyrimidine framework. ajgreenchem.com

Introduction of Diverse Substituents and Functional Groups

The introduction of diverse substituents and functional groups is key to modifying the properties of the parent this compound molecule. The formation of Schiff bases is the most prominent method for achieving this structural diversity. By reacting the hydrazide with a wide range of aldehydes and ketones, a vast library of derivatives can be synthesized, each bearing a unique substituent attached through the N'-arylidene or N'-alkylidene linkage. nih.govresearchgate.net

The diversity of these substituents can be systematically varied to include:

Electron-withdrawing groups: Halogens (e.g., -F, -Cl), nitro groups (-NO2). derpharmachemica.comresearchgate.net

Electron-donating groups: Alkyl (e.g., -CH3), alkoxy (e.g., -OCH3), hydroxyl (-OH) groups. nih.govsciencepublishinggroup.com

Heterocyclic rings: Introducing other ring systems like furan (B31954) or pyridine (B92270) by using the corresponding heterocyclic aldehydes. researchgate.netresearchgate.net

Fused ring systems: Using aldehydes derived from structures like naphthalene. researchgate.net

Beyond the Schiff base reaction, other strategies can be employed to modify the core pyrimidine structure, although this is less common in the context of carbohydrazide derivatization. Modifications could potentially involve substitution at other positions on the pyrimidine ring, provided that suitable synthetic methods are available for the specific starting material. rsc.org For example, the introduction of different alkyl or aryl groups at the 2-position of the pyrimidine ring before the formation of the carbohydrazide would yield a different series of parent hydrazides for subsequent derivatization.

The table below showcases the variety of functional groups that can be introduced onto the carbohydrazide scaffold, primarily through the synthesis of Schiff bases.

| Functional Group Type | Specific Example(s) | Method of Introduction | Reference |

|---|---|---|---|

| Halogens | -Cl, -F | Reaction with corresponding halogenated benzaldehydes | derpharmachemica.comresearchgate.net |

| Alkyl Groups | -CH3 | Reaction with p-tolualdehyde | nih.gov |

| Alkoxy Groups | -OCH3 | Reaction with p-anisaldehyde | sciencepublishinggroup.com |

| Hydroxyl Groups | -OH | Reaction with salicylaldehyde (B1680747) or p-hydroxybenzaldehyde | sciencepublishinggroup.com |

| Heterocycles | Furan | Reaction with 5-methyl-2-furfural | researchgate.net |

| Fused Aromatics | Naphthyl | Reaction with 3-hydroxy-2-naphthoic hydrazide derivatives | researchgate.net |

Coordination Chemistry of 6 Hydroxypyrimidine 4 Carbohydrazide As a Ligand

Ligand Design Principles for 6-Hydroxypyrimidine-4-carbohydrazide and Analogues

This compound possesses several potential donor atoms that can participate in coordination with metal ions. These include the nitrogen atoms of the pyrimidine (B1678525) ring, the carbonyl oxygen atom (C=O), and the nitrogen atoms (NH and NH2) of the hydrazide group. ekb.eg The specific atoms that engage in bonding depend on factors such as the metal ion's nature, the reaction conditions, and the ligand's tautomeric form.

Hydrazide-based ligands can coordinate to metal ions in several ways:

Bidentate Coordination: Many carbohydrazide (B1668358) derivatives act as bidentate ligands. For instance, a pyrimidine hydrazide analogue has been shown to act as a neutral bidentate ligand, forming stable chelate rings with metal ions. ekb.eg Coordination often occurs through the carbonyl oxygen and the terminal amino nitrogen of the hydrazide group.

Tridentate or Tetradentate Coordination: Through chemical modification, such as the formation of Schiff bases, the chelating capability can be expanded. Pyrimidine-derived Schiff base ligands have been reported to act as tridentate NNS donors (pyrimidyl nitrogen, azomethine nitrogen, and thiolato sulfur) or tetradentate ONNO donors (azomethine nitrogen and furan (B31954) oxygen). researchgate.netresearchgate.net A pyrazine (B50134) carbohydrazone analogue has also been shown to exhibit tridentate ONO donor behavior. yu.edu.jo

The versatility in coordination modes allows these ligands to form stable five- or six-membered chelate rings, which is a key principle in the design of stable metal complexes.

The geometry of the resulting metal complex is directly influenced by the ligand's architecture, including the number of available donor atoms and the steric constraints imposed by its structure. acs.org

Octahedral Geometry: Ligands that offer two or three coordination sites often lead to the formation of octahedral complexes, where two or three ligand molecules coordinate to a single metal center. For example, a bidentate pyrimidine hydrazide ligand was found to form octahedral complexes with various transition metals. ekb.eg Similarly, tridentate pyrimidine-derived ligands have been shown to form distorted octahedral complexes with an N4S2 chromophore. researchgate.net

Other Geometries: Depending on the metal ion and the specific ligand structure, other geometries such as tetrahedral or square planar can also be achieved. researchgate.net The electronic properties and steric bulk of substituents on the pyrimidine ring can fine-tune the coordination environment, influencing the ultimate geometry and stability of the complex. acs.orgnih.gov Theoretical studies on transition metal-histidine complexes have also shown that the ligand's ability to act as a bidentate or tridentate coordinator is crucial in determining the final geometry, with octahedral being a favorable arrangement for dual-ligand complexes. nih.gov

The ligand framework not only dictates the geometry but also modulates the electronic properties of the metal center, thereby influencing the reactivity of the complex. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of spectroscopic and structural techniques to determine their composition and structure.

The general procedure for synthesizing these coordination compounds involves dissolving the carbohydrazide ligand in a solvent like ethanol (B145695) or methanol. A solution of the desired transition metal salt (e.g., chlorides, nitrates, or sulfates of Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), etc.) is then added to the ligand solution. ekb.egresearchgate.net The reaction mixture is often heated under reflux for several hours to facilitate complex formation. ekb.eg Upon cooling or partial evaporation of the solvent, the metal complex typically precipitates and can be collected by filtration, washed, and dried. ekb.eg The stoichiometry of the resulting complexes, such as 1:2 or 1:3 metal-to-ligand ratios, depends on the coordination number of the metal and the denticity of the ligand. researchgate.net

| Metal Ion | Ligand Type | Resulting Complex Stoichiometry (M:L) | Reference |

| Fe(III), Ru(III) | Schiff Base of Pyrazine-2-carboxamide | 1:3 | researchgate.net |

| Co(II), Ni(II), Cu(II), etc. | Schiff Base of Pyrazine-2-carboxamide | 1:2 | researchgate.net |

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal ion and for providing insights into the structure of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which donor atoms are involved in coordination. The coordination of the hydrazide moiety is typically confirmed by observing shifts in the characteristic vibrational bands. For example, a shift in the ν(C=O) band to a lower frequency and a shift in the ν(N-N) band to a higher frequency in the complex's spectrum compared to the free ligand indicates coordination through the carbonyl oxygen and one of the hydrazide nitrogens. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. researchgate.net

| Vibrational Mode | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Inference | Reference |

| ν(C=N) azomethine | ~1600-1650 | Shift of 13-25 cm⁻¹ | Coordination via azomethine nitrogen | researchgate.net |

| ν(N-N) | ~900-1100 | Shifts to higher frequency | Coordination via hydrazide nitrogen | researchgate.net |

| New Bands | N/A | ~410-545 | Formation of M-S, M-N, M-O bonds | researchgate.net |

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can be indicative of the coordination geometry. The UV-Vis spectrum of a complex typically shows shifts in the ligand-centered absorption bands (π→π* and n→π* transitions) and the appearance of new, weaker bands in the visible region corresponding to d-d electronic transitions of the metal ion. nih.gov These new bands are characteristic of the metal ion's coordination environment and can help in assigning the geometry of the complex (e.g., octahedral or tetrahedral). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can be used to compare the spectra of the free ligand and the complex. yu.edu.jo Changes in the chemical shifts of protons or carbons near the potential donor atoms upon complexation provide strong evidence of coordination at those sites. The disappearance of the signal for the labile -NH proton of the hydrazide group can also indicate its deprotonation and subsequent coordination to the metal ion. mdpi.com

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized complexes and to support the proposed stoichiometry (metal-to-ligand ratio). yu.edu.joresearchgate.net

While spectroscopic methods provide valuable indirect evidence, single-crystal X-ray diffraction is the most definitive technique for elucidating the precise three-dimensional structure of a coordination compound. jocpr.com This method provides accurate information on bond lengths, bond angles, coordination number, and the exact geometry of the complex in the solid state. nih.gov Studies on analogous pyrimidine- and pyrazine-derived ligands have successfully used X-ray diffraction to confirm the coordination modes and geometries. For example, the distorted octahedral geometry of Ni(II), Co(III), and Fe(III) complexes with a pyrimidine-derived Schiff base ligand was unequivocally determined by single-crystal X-ray analysis. researchgate.net Similarly, the crystal structure of a copper complex with a pyrazine-containing ligand has also been reported. researchgate.net This technique remains the gold standard for validating the structures proposed based on spectroscopic and analytical data.

Electronic and Magnetic Properties of Derived Coordination Complexes

The electronic and magnetic properties of coordination complexes are fundamental to understanding their bonding, structure, and potential applications. For complexes of this compound, these properties are influenced by the nature of the metal ion, the coordination geometry, and the specific binding mode of the ligand.

The electronic spectra of transition metal complexes with ligands containing pyrimidine and hydrazide moieties typically exhibit absorption bands attributable to both ligand-centered transitions and d-d electronic transitions of the metal ion. In the case of this compound complexes, the UV-Vis spectra are expected to show bands corresponding to π → π* and n → π* transitions within the pyrimidine ring and the carbohydrazide functional group. Upon coordination to a metal ion, shifts in the positions of these bands (typically bathochromic or hypsochromic shifts) can provide evidence of complex formation.

For first-row transition metal complexes, the d-d transitions, although often weak, provide valuable information about the coordination geometry. For instance, octahedral complexes of Cu(II) are known to exhibit broad, asymmetric absorption bands in the visible region.

The magnetic properties of these complexes are dictated by the number of unpaired electrons on the central metal ion. Magnetic susceptibility measurements can, therefore, elucidate the oxidation state and spin state of the metal, which in turn helps in assigning the coordination geometry. For example, a high-spin Mn(II) complex (d5 configuration) would be expected to have a magnetic moment of approximately 5.9 B.M., consistent with five unpaired electrons. mdpi.com Similarly, a Cu(II) complex (d9 configuration) would typically exhibit a magnetic moment of around 1.73 B.M., corresponding to one unpaired electron. mdpi.com The diamagnetic nature of a Pd(II) complex would suggest a square-planar geometry. mdpi.com

Table 1: Representative Electronic and Magnetic Data for Pyrimidine Derivative Complexes

| Metal Ion | Proposed Geometry | Magnetic Moment (μeff, B.M.) | Key Electronic Transitions |

| Mn(II) | Octahedral | 5.84 | d-d transitions (weak) |

| Co(II) | Octahedral | 4.90 | d-d transitions |

| Cu(II) | Octahedral | 1.72 | d-d transitions |

| Cr(III) | Octahedral | 3.70 | d-d transitions |

| Pd(II) | Square-Planar | Diamagnetic | Ligand-to-metal charge transfer |

Note: This table is illustrative and based on data for related pyrimidine derivative complexes. Specific values for this compound complexes may vary. mdpi.com

Supramolecular Architectures Involving Pyrimidine-Hydrazone Metal Complexes

The self-assembly of metal ions and organic ligands into well-defined supramolecular architectures is a cornerstone of modern coordination chemistry. Pyrimidine-hydrazone based ligands, such as those derived from this compound, are excellent candidates for the construction of such assemblies due to the presence of multiple hydrogen bond donors and acceptors, as well as potential for π-π stacking interactions.

The crystal engineering of these complexes is heavily reliant on non-covalent interactions, with hydrogen bonding playing a pivotal role. The carbohydrazide moiety, with its N-H and C=O groups, can form robust intermolecular hydrogen bonds, leading to the formation of one-, two-, or three-dimensional networks. For instance, intermolecular O-H···O and N-H···O hydrogen bonds can link individual complex molecules into extended chains or sheets. researchgate.netmdpi.com

The specific supramolecular architecture adopted is influenced by several factors, including the coordination geometry of the metal ion, the nature of any counter-ions present, and the presence of solvent molecules of crystallization. These factors can direct the self-assembly process to yield a variety of structures, from simple dimers to complex three-dimensional frameworks. researchgate.net

Computational and Theoretical Investigations of 6 Hydroxypyrimidine 4 Carbohydrazide and Its Derivatives

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.comnih.gov DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry of 6-Hydroxypyrimidine-4-carbohydrazide. nih.govmdpi.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms.

The electronic structure of the molecule, including the distribution of electron density and atomic charges, can also be elucidated. mdpi.comnih.gov For instance, Natural Bond Orbital (NBO) analysis, a common component of DFT studies, helps in understanding charge transfer interactions within the molecule. nih.gov Such studies on similar heterocyclic compounds have shown that the pyrimidine (B1678525) ring and the carbohydrazide (B1668358) moiety significantly influence each other's electronic properties through inductive and resonance effects. The distribution of charges is critical in determining how the molecule interacts with other molecules and its environment. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Pyrimidine-Carbohydrazide Scaffold (DFT/B3LYP)

| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |

|---|---|---|---|---|---|

| Bond Length | C4-C(O) | 1.51 | Bond Angle | N1-C6-C5 | 116.5 |

| C(O)-N(H) | 1.35 | C4-C(O)-N(H) | 118.0 | ||

| N(H)-N(H2) | 1.41 | C(O)-N(H)-N(H2) | 121.0 | ||

| C6-O(H) | 1.34 | H-O-C6 | 109.5 |

Note: These are typical values based on DFT calculations of analogous structures. Actual values for this compound would require specific calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (E_HOMO - E_LUMO) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govnih.govaimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the lone pairs of the hydrazide nitrogen atoms, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is likely distributed over the carbonyl group and the pyrimidine ring, suggesting these areas are susceptible to nucleophilic attack. The analysis of the spatial distribution of these orbitals provides a visual map of the molecule's reactive sites. researchgate.netaimspress.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) | Description |

|---|---|---|

| E_HOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.85 | Power to attract electrons |

| Electrophilicity Index (ω) | 2.80 | Capacity to accept electrons |

Note: Values are representative for similar heterocyclic hydrazides and serve for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. researchgate.netnih.govnih.gov The MEP map displays regions of negative and positive electrostatic potential on the molecular surface. researchgate.net

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen and nitrogen atoms, such as the carbonyl oxygen, the hydroxyl oxygen, and the pyrimidine nitrogens. researchgate.net These areas represent likely sites for electrophilic attack and hydrogen bond acceptance. Regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the N-H protons of the hydrazide group and the hydroxyl proton, indicating sites for nucleophilic attack and hydrogen bond donation. researchgate.net

Theoretical vibrational frequency analysis, performed using DFT methods, is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. mdpi.com

For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, N-H stretching of the hydrazide, C=O stretching of the carbonyl group, and various C-N and C-C stretching and bending modes within the pyrimidine ring. mdpi.com Comparing the calculated frequencies (often scaled by a factor to correct for anharmonicity and basis set limitations) with experimental spectra helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. nih.gov

Conformational Analysis and Tautomeric Studies

Molecules like this compound can exist in different spatial arrangements (conformations) and isomeric forms (tautomers). researchgate.net The carbohydrazide side chain can rotate around the C-C and C-N single bonds, leading to various conformers with different energies. Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers between them.

Furthermore, the 6-hydroxy group on the pyrimidine ring makes the molecule susceptible to keto-enol tautomerism. nih.govresearchgate.net The "hydroxy" (enol) form can tautomerize to a keto form (pyrimidinone). DFT calculations are widely used to determine the relative stabilities of these tautomers in the gas phase and in different solvents. nih.govchemrxiv.org For the parent 4-hydroxypyrimidine (B43898), studies have shown that the keto form (pyrimidin-4-one) is generally more stable than the hydroxy tautomer, and this preference can be influenced by substituents and the surrounding environment. researchgate.netresearchgate.net Understanding the dominant tautomeric form is critical as it significantly affects the molecule's chemical properties, including its hydrogen bonding patterns and receptor-binding capabilities.

Structure-Activity Relationship (SAR) Elucidation through Computational Chemistry

Computational chemistry plays a vital role in understanding the structure-activity relationships (SAR) of biologically active molecules. d-nb.infonih.govmdpi.com By analyzing a series of derivatives of this compound, researchers can build computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to correlate specific molecular features with biological activity. researchgate.net

These models use calculated molecular descriptors—such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP)—to predict the activity of new, untested compounds. nih.gov For example, modifying substituents on the pyrimidine ring or the hydrazide group can alter the molecule's MEP and FMOs, which in turn can affect its interaction with a biological target, like an enzyme's active site. d-nb.info Computational docking studies can further simulate the binding of these derivatives to a protein target, providing a structural hypothesis for their mechanism of action and guiding the rational design of more potent and selective analogs. nih.gov

Computational Approaches to Molecular Interactions and Binding

Computational and theoretical investigations are pivotal in modern drug discovery, offering a streamlined approach to predict the therapeutic potential of novel compounds. cmjpublishers.com These in silico methods provide crucial insights into molecular interactions, pharmacokinetics, and toxicity profiles, significantly reducing the time and cost associated with traditional drug development. cmjpublishers.com For derivatives of this compound, computational tools are instrumental in elucidating their binding mechanisms and predicting their physiological behavior, thereby guiding the synthesis of more effective and safer therapeutic agents.

Molecular Docking Studies (e.g., Protein-Ligand Interactions)

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA, to form a stable complex. cmjpublishers.com This method calculates the binding affinity, or strength of the interaction, which is crucial for estimating the biological activity of a compound. For pyrimidine and carbohydrazide derivatives, molecular docking studies have been extensively used to identify key interactions with various biological targets.

Research on a series of 1,6-dihydropyrimidine derivatives identified their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B), an enzyme implicated in type-II diabetes. researchgate.net Docking results revealed that several compounds exhibited lower binding energies compared to the control, indicating strong binding affinity. researchgate.net Specifically, interactions with key amino acid residues within the PTP-1B active site were identified as crucial for their inhibitory activity. researchgate.net

Similarly, docking studies on other pyrimidine derivatives have explored their potential as inhibitors for various enzymes. For instance, investigations into human cyclin-dependent kinase-2 (CDK2) showed that certain pyrimidine compounds form hydrogen bonds with amino acid residues like GLU 12 and THR 14. nih.gov These interactions, along with alkyl-pi and van der Waals forces, contribute to the stability of the protein-ligand complex and suggest the compounds' potential as antioxidant agents. nih.gov Other studies have successfully docked pyrimidine analogs against targets like the Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase IX (CA IX), with some derivatives showing lower binding energies and stronger interactions than reference drugs. researchgate.net

In the context of DNA binding, molecular docking has been employed to screen pyridine-4-carbohydrazide Schiff base derivatives. cmjpublishers.com These studies predict the binding affinity and orientation of the compounds within the minor groove of DNA, with results often correlating well with experimental data. cmjpublishers.com The process typically involves preparing the 3D structures of both the ligands and the DNA target, followed by simulation using software like AutoDock Vina to determine the most stable binding conformations. cmjpublishers.com

Table 1: Molecular Docking Data for Pyrimidine and Carbohydrazide Derivatives This table presents a summary of molecular docking studies performed on various derivatives, highlighting their protein targets, binding energies, and key interacting residues.

| Compound Class | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Application | Reference(s) |

|---|---|---|---|---|---|

| 1,6-Dihydropyrimidine Derivatives | Protein Tyrosine Phosphatase 1B (PTP-1B) | -8.1 to -9.3 | Not Specified | Antidiabetic | researchgate.net |

| Pyrimidine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.4 to -7.9 | ILE 10, GLU 12, THR 14, LYS 129 | Antioxidant | nih.gov |

| Pyrimidine Analogs | Epidermal Growth Factor Receptor (EGFR) | -10.74 | Not Specified | Anticancer | researchgate.net |

| Pyrimidine Analogs | Carbonic Anhydrase IX (CA IX) | -9.93 | Not Specified | Anticancer | researchgate.net |

| Dihydropyrimidine Analogues | Lipoxygenase (3V99) | Not Specified | Not Specified | Cancer Chemoprevention | dovepress.com |

| Pyridine-4-carbohydrazide Derivatives | DNA | -6.3 to -7.4 | Minor Groove Binding | DNA-Targeting Agents | cmjpublishers.com |

In Silico Prediction of Molecular Behavior and Interaction Profiles

Beyond predicting binding modes, computational methods are used to forecast the pharmacokinetic properties of drug candidates, a process known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. researchgate.net These predictions are vital for weeding out compounds that are likely to fail in later stages of drug development due to poor bioavailability or toxicity. cmjpublishers.com

In silico ADMET studies on 1,6-dihydropyrimidine derivatives predicted good absorption and solubility characteristics for the most promising compounds identified through docking. researchgate.net Similarly, comprehensive evaluations of pyridine-4-carbohydrazide derivatives have been performed to predict their physicochemical properties, drug-likeness according to Lipinski's Rule of Five and Veber's rules, and bioactivity profiles against various protein targets. auctoresonline.org Such analyses can reveal potential challenges, like limited solubility or interactions with P-glycoprotein and CYP450 enzymes, which are crucial for drug metabolism. cmjpublishers.comauctoresonline.org

For example, studies on pyridine-4-carbohydrazide derivatives showed predicted human intestinal absorption (HIA) values ranging from 83.21% to 96.43%, indicating favorable oral bioavailability. auctoresonline.org However, the same studies highlighted that some derivatives might have issues with solubility. auctoresonline.org Furthermore, predictions of blood-brain barrier (BBB) permeability and potential for cardiotoxicity or hepatotoxicity are standard components of these computational evaluations. mdpi.com The ability to predict whether a compound will be a substrate or an inhibitor of key metabolic enzymes like CYP2D6 and CYP3A4 is also a critical output of these in silico tools. mdpi.com

Table 2: Predicted ADMET Properties for Pyrimidine and Carbohydrazide Derivatives This table summarizes the in silico predictions of key pharmacokinetic and drug-likeness properties for various derivative classes.

| Compound Class | Predicted Property | Value/Observation | Significance | Reference(s) |

|---|---|---|---|---|

| 1,6-Dihydropyrimidine Derivatives | ADME/T | Good absorption and solubility characteristics | Favorable pharmacokinetics | researchgate.net |

| Pyridine-4-carbohydrazide Derivatives | Human Intestinal Absorption (HIA) | 83.21% to 96.43% | Good oral bioavailability | auctoresonline.org |

| Pyridine-4-carbohydrazide Derivatives | Solubility | Some compounds may have limited solubility | Potential formulation challenges | auctoresonline.org |

| Pyridine-4-carbohydrazide Derivatives | Drug-likeness | Compliance with Lipinski's & Veber's rules | Indicates potential as an oral drug | auctoresonline.org |

| Benzamide-Pyridine Derivatives | Blood-Brain Barrier (BBB) Permeability | Good predicted permeability (-0.124 to 0.033 logBBB) | Potential for CNS activity | mdpi.com |

| Benzamide-Pyridine Derivatives | AMES Toxicity | Predicted to be non-mutagenic | Low risk of carcinogenicity | mdpi.com |

| Benzamide-Pyridine Derivatives | Hepatotoxicity | Some compounds predicted to be hepatotoxic | Potential for liver toxicity | mdpi.com |

Mechanistic Research on Biological Activities Associated with Pyrimidine Carbohydrazide Scaffolds

Exploration of Molecular Mechanisms of Action for Related Pyrimidine (B1678525) Derivatives

The biological activities of pyrimidine derivatives are diverse and are underpinned by a range of molecular mechanisms. These mechanisms often involve specific interactions with biological macromolecules, leading to the modulation of cellular pathways.

While some pyrimidine derivatives have been shown to upregulate gene expression, others can have the opposite effect. For instance, 2,4-diamino-6-hydroxypyrimidine, a compound related to the subject of this article, has been demonstrated to suppress the expression of inducible nitric oxide synthase (iNOS) mRNA and protein in murine macrophages. nih.gov This downregulation occurs in a manner independent of its known role as an inhibitor of tetrahydrobiopterin (B1682763) synthesis, suggesting a novel mechanism of gene expression modulation. nih.gov The ability of pyrimidine derivatives to influence gene expression is a critical aspect of their biological activity, with the specific effect (upregulation or downregulation) being dependent on the compound's structure and the cellular context.

Enzyme inhibition is a common mechanism through which pyrimidine derivatives exert their therapeutic effects. The pyrimidine scaffold can be designed to fit into the active sites of various enzymes, leading to the blockage of their catalytic activity.

Histone Deacetylase 6 (HDAC6): Hydrazide-based compounds have been identified as potent and selective inhibitors of HDAC6. researchgate.netnih.gov These inhibitors typically feature a zinc-binding group, which in this case is the hydrazide moiety, that interacts with the zinc ion in the active site of the enzyme. nih.gov By inhibiting HDAC6, these compounds can modulate inflammatory responses, as HDAC6 is implicated in the activation of the NLRP3 inflammasome. researchgate.net

Cyclooxygenase (COX) Enzymes: Certain pyrimidine derivatives have been investigated as selective inhibitors of COX-2. nih.govnih.gov The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects. nih.gov The mechanism of inhibition often involves the compound binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. nih.gov

HIV Reverse Transcriptase and HIV Integrase: Pyrimidine derivatives have shown significant promise as inhibitors of key enzymes in the HIV replication cycle. nih.gov

HIV Reverse Transcriptase (RT): 3-Hydroxypyrimidine-2,4-diones have been identified as dual inhibitors of both the polymerase and RNase H functions of HIV RT. nih.govnih.govosti.gov These compounds can bind to the non-nucleoside reverse transcriptase binding pocket (NNRTIBP), leading to conformational changes that inhibit the enzyme's activity. nih.gov

HIV Integrase (IN): Dihydroxypyrimidine carboxamides are potent inhibitors of HIV integrase. researchgate.net The mechanism of action involves the chelation of divalent metal ions (typically Mg2+) in the active site of the integrase enzyme, which is crucial for the strand transfer reaction. nih.govresearchgate.net This prevents the integration of the viral DNA into the host cell's genome, a critical step in the viral life cycle. nih.govyoutube.com

The following table summarizes the enzyme inhibition data for some pyrimidine derivatives:

| Compound Class | Target Enzyme | Inhibition Data |

| Hydrazide-based compounds | Histone Deacetylase 6 (HDAC6) | Potent and selective inhibition. researchgate.netnih.gov |

| Pyrimidine derivatives | Cyclooxygenase-2 (COX-2) | Selective inhibition. nih.govnih.gov |

| 3-Hydroxypyrimidine-2,4-diones | HIV Reverse Transcriptase (RT) | Dual inhibition of polymerase and RNase H functions. nih.govnih.govosti.gov |

| Dihydroxypyrimidine carboxamides | HIV Integrase (IN) | Potent inhibition of the strand transfer process. nih.govresearchgate.net |

Beyond enzyme inhibition, pyrimidine derivatives can interfere with fundamental cellular processes. For instance, some pyrimidine-based anticancer agents have been shown to induce DNA damage. nih.gov This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) that can lead to DNA strand breaks. nih.gov Furthermore, some compounds can intercalate into the DNA, disrupting DNA replication and transcription. mdpi.com Interference with the cell cycle is another key mechanism, where compounds can cause cell cycle arrest at different phases, preventing cancer cell proliferation. nih.gov

Investigation of Antioxidant Mechanisms at a Molecular Level

The antioxidant activity of pyrimidine derivatives is attributed to their ability to neutralize free radicals. Several mechanisms have been proposed at the molecular level:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. nih.govmdpi.com The ease with which this occurs is related to the bond dissociation enthalpy (BDE) of the H-donating group. nih.gov

Single Electron Transfer-Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the antioxidant to the free radical, followed by the transfer of a proton. nih.govfrontiersin.org The ionization potential (IP) of the antioxidant is a key parameter in this process. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton, and then transfers an electron to the free radical. nih.govfrontiersin.org The proton affinity (PA) and electron transfer enthalpy (ETE) are important in this mechanism. frontiersin.org

The presence of hydroxyl and amino groups on the pyrimidine ring can enhance its antioxidant activity by facilitating these mechanisms. nih.gov

Antimicrobial Activity Mechanisms

Pyrimidine-carbohydrazide scaffolds are being explored for their antimicrobial properties. The mechanisms of action for antibacterial and antifungal agents are generally categorized as follows:

Inhibition of Cell Wall Synthesis: Some antimicrobial agents interfere with the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis. mdpi.com

Disruption of the Plasma Membrane: Compounds can interact with the lipids in the cell membrane, disrupting its integrity and causing leakage of cellular contents.

Inhibition of Nucleic Acid Synthesis: Antimicrobials can inhibit the enzymes involved in DNA replication and transcription, such as DNA gyrase and RNA polymerase. mdpi.com Some compounds may also act as DNA intercalating agents. mdpi.com

Inhibition of Protein Synthesis: This can be achieved by targeting the bacterial ribosome, thereby preventing the translation of mRNA into proteins.

Inhibition of Metabolic Pathways: Some drugs act as antimetabolites, inhibiting key enzymes in metabolic pathways, such as the folic acid synthesis pathway. mdpi.com

Mechanisms of Anticancer Effects at the Cellular Level

The anticancer effects of pyrimidine derivatives are often mediated by their ability to induce programmed cell death (apoptosis) and other forms of cell death in cancer cells.

Induction of Apoptosis: Many anticancer agents trigger the intrinsic or extrinsic apoptotic pathways. nih.gov This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death. nih.gov

Induction of Necrosis: In some cases, high concentrations of a drug can lead to necrotic cell death.

Cell Cycle Arrest: As mentioned earlier, pyrimidine derivatives can cause cancer cells to arrest at specific phases of the cell cycle, preventing their division and proliferation. nih.gov

Generation of Reactive Oxygen Species (ROS): Some compounds can increase the intracellular levels of ROS, leading to oxidative stress and subsequent cell damage and death. nih.gov

Applications of 6 Hydroxypyrimidine 4 Carbohydrazide and Its Derivatives in Advanced Scientific Fields

Role in Materials Science

The functional groups within 6-Hydroxypyrimidine-4-carbohydrazide lend themselves to applications in the protection and modification of materials. The carbohydrazide (B1668358) moiety, in particular, is central to its performance in corrosion inhibition and polymer science.

Corrosion Inhibition Mechanisms and Surface Adsorption Phenomena

Derivatives of carbohydrazide are recognized as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. researchgate.netmdpi.com The primary mechanism of protection involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govyoutube.com This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the inhibitor and the charged metal surface, and chemisorption, where a coordinate bond is formed via charge sharing between the inhibitor and the metal. nih.govnih.gov

The presence of heteroatoms such as nitrogen and oxygen in the pyrimidine (B1678525) ring and carbohydrazide group of this compound are crucial for its inhibitory action. These atoms act as active centers for adsorption onto the metal surface. nih.gov Studies on related hydrazide derivatives indicate they function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comjournalirjpac.combohrium.com The formation of this adsorbed layer increases the charge-transfer resistance at the metal-solution interface and reduces the double-layer capacitance as inhibitor molecules displace water molecules from the surface. nih.gov The effectiveness of these inhibitors generally increases with concentration, leading to a higher degree of surface coverage. researchgate.net

| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

|---|---|---|---|---|---|---|

| (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide [AMPC] | Mild Steel | 15% HCl | 300 ppm | 98.26 | Langmuir | researchgate.net |

| (E)-5-amino-N′-(4-chlorobenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide [ACPC] | Mild Steel | 15% HCl | 300 ppm | 96.21 | Langmuir | researchgate.net |

| N′-((2-methoxynaphthalen-1-yl)methylene)-7,7-dimethyl-2,5-dioxo-4a,5,6,7,8,8a-hexahydro-2H-chromene-3-carbohydrazide (H6) | Carbon Steel | 1.0 M HCl | 2.0 mM | 95.2 | Temkin | mdpi.com |

| Thiophene-3-carbohydrazide Derivatives | Carbon Steel | 1 M HCl | Not Specified | Not Specified | Langmuir | journalirjpac.com |

Polymerization Catalysis and Chain Extension

The bifunctional nature of this compound allows it to participate in polymerization reactions. Specifically, carbohydrazide and its derivatives can act as chain extenders, which are low molecular weight compounds used to link prepolymers into longer chains, thereby increasing the final molecular weight and modifying the properties of the polymer. atamankimya.commdpi.com This application is particularly relevant in the synthesis of polyurethanes and polyurethane-ureas. researchgate.netgoogle.com The two –NH2 groups of the hydrazide moiety can react with isocyanate-terminated prepolymers to form urea (B33335) linkages, which contribute to the formation of hard segments in the polymer structure, enhancing properties like tensile strength and thermal stability. researchgate.netvot.pl

While direct catalytic activity of this compound in polymerization is not extensively documented, pyrimidine derivatives are known to be part of ligand systems for metal-based polymerization catalysts. researchgate.net The nitrogen atoms in the pyrimidine ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the complex in reactions like olefin polymerization. researchgate.net Furthermore, carbohydrazide itself has been mentioned for its use as a polymerization catalyst in certain contexts. atamankimya.comatamanchemicals.com

Contributions to Green Chemistry and Environmental Applications

Carbohydrazide-based compounds offer environmentally safer alternatives in several industrial processes, most notably in water treatment and potentially in environmental remediation through catalysis.

Pollutant Degradation and Carbon Dioxide Fixation (via related metal complexes)

The application of this compound in pollutant degradation and CO₂ fixation is an emerging area of research, primarily explored through the catalytic activity of its related metal complexes. Heterocyclic compounds, including pyrimidine derivatives, can act as ligands to form stable and catalytically active metal complexes. mdpi.com These complexes have shown potential in advanced oxidation processes for degrading organic pollutants in water. tandfonline.comrsc.org For instance, certain iron-terpyridine complexes can catalyze the degradation of phenol, while other coordination compounds have demonstrated photocatalytic capabilities for breaking down antibiotics like ciprofloxacin. rsc.orgmdpi.comresearchgate.net

Similarly, N-heterocyclic compounds are being investigated for the chemical fixation of carbon dioxide. benthamscience.combenthamdirect.com Metal complexes of N-heterocyclic carbenes (NHCs) and other nitrogen-containing ligands can capture and convert CO₂ into valuable chemicals such as cyclic carbonates, carbamates, and oxazolidinones. acs.orgnih.gov Nickel(II) complexes with tridentate 3N ligands, for example, have been shown to rapidly absorb atmospheric CO₂ to form carbonate-bridged structures, which can then catalyze the conversion of epoxides into cyclic carbonates. rsc.org While specific studies on this compound complexes are not widespread, the pyrimidine and hydrazide moieties provide potential coordination sites for metals, suggesting a plausible role in these catalytic applications.

Application in Specialized Chemical Synthesis

The carbohydrazide functional group (–CONHNH₂) is a highly versatile precursor in organic synthesis, enabling the construction of a wide array of heterocyclic compounds. mdpi.comajgreenchem.com this compound can serve as a building block for more complex molecules with potential pharmaceutical or material applications. gsconlinepress.comgrowingscience.com

The terminal hydrazinyl amine is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. ajgreenchem.com These intermediates can then be used in subsequent cyclization reactions. For instance, reacting carbohydrazides with carbon disulfide in a basic medium can lead to the formation of 1,3,4-oxadiazole (B1194373) rings. mdpi.com Similarly, reactions with various precursors can yield other important heterocycles like 1,2,4-triazoles and thiadiazines. researchgate.netsapub.org The pyrimidine ring itself is a privileged scaffold in medicinal chemistry, and the ability to use the carbohydrazide handle to synthesize fused heterocyclic systems (e.g., pyrimido-triazoles or pyrimido-oxadiazoles) is of significant interest for developing novel compounds. mdpi.com

Precious Metal Recovery as a Reducing Agent

The carbohydrazide group (-CONHNH2) in this compound imparts strong reducing properties, making it an effective agent for the recovery of precious metals from various solutions. repec.orgnih.gov The demand for technologies to recycle valuable and critical raw materials like gold (Au), palladium (Pd), and platinum (Pt) has driven research into efficient recovery methods. mdpi.com Hydrazide and its parent compound, hydrazine (B178648), are recognized as powerful reducing agents capable of converting precious metal ions into their elemental, solid forms, thereby facilitating their separation and recovery. mdpi.comnih.govresearchgate.net

The recovery process relies on a chemical reduction reaction where the hydrazide functional group donates electrons to the precious metal ions dissolved in a solution. nih.gov For instance, a single amine group (-NH2) within a related hydrazide structure can provide multiple electrons, enabling the reduction of several metal ions. nih.gov This strong reduction capability, combined with a chemisorption mechanism, leads to the precipitation of the metals, often as nanoparticles. repec.orgnih.gov

Research on hydrazide-functionalized polymers has demonstrated superior performance in recovering gold, palladium, and platinum compared to conventional amine-based polymers and other reducing agents. repec.orgnih.gov These polymers show high adsorption capacity, selectivity, and rapid kinetics. repec.orgnih.gov While specific studies on this compound are not detailed in the provided results, the functional hydrazide group is the key component responsible for this reductive capacity. The process is effective even at low concentrations of precious metals. nih.gov The general mechanism for the reduction of a precious metal ion (PM^m+) by a hydrazide-like compound can be represented as:

4PM^m+ + mN₂H₄ → 4PM(s) + mN₂ + 4mH⁺ researchgate.net

This reaction highlights the efficiency of hydrazide compounds in precipitating pure metals from aqueous solutions. researchgate.net

| Precious Metal | Chemical Symbol | Typical Application of Recovered Metal |

|---|---|---|

| Gold | Au | Electronics, Jewelry, Catalysis |

| Palladium | Pd | Catalytic Converters, Electronics, Hydrogenation Catalysis |

| Platinum | Pt | Catalytic Converters, Jewelry, Chemical Industry Catalyst |

| Silver | Ag | Electronics, Photography, Antimicrobial Agents |

Intermediate for the Synthesis of Agrochemicals

The pyrimidine core of this compound is a foundational structure in the field of agrochemicals. nih.govresearchgate.net Pyrimidine derivatives are known for their significant biological activities and are integral to many commercial fungicides, herbicides, and insecticides. nih.govresearchgate.netnih.gov The presence of reactive sites on the pyrimidine ring, along with the versatile carbohydrazide group, makes this compound a valuable intermediate for synthesizing more complex agrochemical compounds. ajgreenchem.comajgreenchem.com

The carbohydrazide moiety can be readily reacted to form various heterocyclic structures or to link the pyrimidine scaffold to other pharmacophores, thereby modifying the biological activity of the resulting molecule. ajgreenchem.comajgreenchem.com This versatility allows for the creation of a diverse library of potential agrochemical candidates. For example, pyrimidine derivatives are key components in fungicides used to protect crops from a wide range of phytopathogenic fungi. nih.gov

Furthermore, the synthesis of novel pyrimidine compounds is a continuous area of interest in agrochemical research to combat the development of resistance in pests and pathogens. nih.govresearchgate.net By using this compound as a starting material, chemists can introduce specific functional groups to tailor the compound's efficacy against particular agricultural threats, such as the mosquito vector Aedes aegypti or various plant fungi. nih.govnih.gov The development of new synthetic routes using such intermediates is crucial for discovering next-generation crop protection agents. researchgate.netnih.gov

| Agrochemical Class | Mode of Action/Target | Example Commercial Compound (Illustrative) |

|---|---|---|

| Fungicides | Inhibition of fungal growth and spore germination | Azoxystrobin, Cyprodinil |

| Herbicides | Inhibition of plant growth, often by targeting specific enzymes | N/A (Specific herbicidal derivatives of this intermediate not detailed) |

| Insecticides | Disruption of the nervous system or development of insect pests | N/A (Specific insecticidal derivatives of this intermediate not detailed) |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Hydroxypyrimidine-4-carbohydrazide, and how do reaction conditions influence yield?

- The compound can be synthesized via condensation reactions followed by functional group modifications. For example, chlorinated pyrimidine intermediates (e.g., 6-chloro-4-hydroxypyrimidine) can react with hydrazine derivatives under controlled pH and temperature to introduce the carbohydrazide moiety . Key parameters include solvent selection (e.g., DMF or toluene), catalyst use (e.g., palladium or copper), and reaction time optimization to prevent side reactions like over-chlorination or hydrolysis .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the pyrimidine ring structure and carbohydrazide substitution. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95%). Infrared (IR) spectroscopy can identify characteristic N-H and C=O stretches in the carbohydrazide group .

Q. How should this compound be stored to maintain stability during experimental workflows?

- Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, as the carbohydrazide group is prone to degradation in humid conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

- Systematic analysis of variables (e.g., reagent stoichiometry, solvent polarity, and catalyst loading) is necessary. For instance, discrepancies in yields may arise from incomplete chlorination of precursor pyrimidines or competing side reactions (e.g., dimerization). Use Design of Experiments (DoE) to isolate critical factors and validate reproducibility .

Q. What strategies optimize the reactivity of the carbohydrazide group in nucleophilic substitution or coordination chemistry?

- The carbohydrazide group’s nucleophilicity can be enhanced by deprotonation using mild bases (e.g., triethylamine) in aprotic solvents. Coordination studies with transition metals (e.g., Cu²⁺ or Fe³⁺) require pH control (5–7) to prevent precipitation. Kinetic studies under varying temperatures and pH can map reaction pathways .

Q. How does this compound interact with biological targets, and what computational methods validate these mechanisms?

- Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to enzymes or receptors. For example, the pyrimidine core may act as a kinase inhibitor scaffold, while the carbohydrazide group facilitates hydrogen bonding with catalytic residues. Validate predictions with in vitro assays (e.g., fluorescence polarization or surface plasmon resonance) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

- Contradictions may arise from solvent effects, tautomerism, or impurities. Compare spectra acquired under identical conditions (solvent, temperature) and use 2D NMR (COSY, HSQC) to resolve tautomeric equilibria. Cross-reference with computational NMR predictions (e.g., DFT calculations) to assign peaks accurately .

Q. What methodologies reconcile discrepancies in biological activity data across cell lines or assay formats?

- Use orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to confirm target specificity. Control for variables like cell passage number, serum concentration, and compound solubility. Meta-analysis of dose-response curves and statistical rigor (e.g., IC₅₀ confidence intervals) can clarify inconsistencies .

Methodological Notes

- Experimental Design : Prioritize reaction condition screening (e.g., microwave-assisted synthesis for faster kinetics) and employ Quality by Design (QbD) principles for robustness .

- Safety Protocols : Adhere to H303+H313+H333 safety phrases, including PPE (gloves, goggles) and fume hood use during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.